molecular formula C19H14N4O3S B2750251 (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile CAS No. 476676-60-5

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile

Cat. No.: B2750251
CAS No.: 476676-60-5
M. Wt: 378.41
InChI Key: NMGOKDLXGGMOCN-KAMYIIQDSA-N
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Description

(Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile is an organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Formation of Acrylonitrile Moiety: The acrylonitrile group can be introduced via a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxyphenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Oxidized derivatives of the thiazole and methoxyphenyl groups.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Various substituted thiazole and phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology

    Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various bacterial and fungal strains.

    Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them useful in biochemical research.

Medicine

    Drug Development:

Industry

    Dyes and Pigments: Thiazole derivatives are used in the synthesis of dyes and pigments due to their vibrant colors and stability.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazole ring and the nitrophenyl group can participate in binding interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole structures, such as 2-aminothiazole and 2-mercaptothiazole.

    Acrylonitrile Derivatives: Compounds like 2-cyano-3-phenylacrylonitrile.

Uniqueness

The unique combination of the thiazole ring, methoxyphenyl group, and nitrophenyl group in (Z)-2-(4-(4-methoxyphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3S/c1-26-15-8-6-13(7-9-15)17-12-27-19(22-17)14(10-20)11-21-16-4-2-3-5-18(16)23(24)25/h2-9,11-12,21H,1H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGOKDLXGGMOCN-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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